molecular formula C9H8N2O2 B1334189 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 80353-93-1

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1334189
CAS RN: 80353-93-1
M. Wt: 176.17 g/mol
InChI Key: RFSQTKHVHYSKLX-UHFFFAOYSA-N
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Description

“6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a heterocyclic compound . It has the empirical formula C9H8N2O2 and a molecular weight of 176.17 . This compound is part of a class of molecules known as imidazopyridines, which are recognized for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been the subject of various studies . These methods often involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .


Molecular Structure Analysis

The molecular structure of “6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the SMILES string CC1=CN2C=C(N=C2C=C1)C(=O)O . This indicates that the molecule contains a methyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a carboxylic acid group.

Scientific Research Applications

Bioimaging

The compound’s derivatives can be designed to function as fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions and aiding in the diagnosis of diseases .

Tuberculosis Treatment

Specific analogues of this compound have been investigated for their efficacy in treating tuberculosis. These compounds target the energy metabolism of the tuberculosis bacteria, potentially leading to new treatments for this challenging disease .

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSQTKHVHYSKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374951
Record name 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80353-93-1
Record name 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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